molecular formula C7H15Cl2N3O B2487230 2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride CAS No. 2416236-30-9

2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride

Cat. No. B2487230
CAS RN: 2416236-30-9
M. Wt: 228.12
InChI Key: GVXSNDGQVGYILF-UHFFFAOYSA-N
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Description

2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride is a chemical compound likely to be of interest in research due to its structural features. While direct research on this compound is scarce, the study of similar compounds provides valuable insights into its potential synthesis, structural characteristics, and chemical behavior.

Synthesis Analysis

The synthesis of related compounds often involves one-pot reactions or multi-step synthesis procedures. For instance, compounds with methoxy and pyrazole groups can be synthesized through reactions involving specific reagents and catalysts under controlled conditions, aiming for high yield and purity (Ünaleroğlu et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methoxy-1-(2-methylpyrazol-3-yl)ethanamine; dihydrochloride is characterized using techniques like NMR, MS, FTIR, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms, functional groups, and the overall geometry of the molecule (Ünaleroğlu et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds with methoxy and pyrazole groups include substitutions, additions, and cyclizations. These reactions are influenced by the compound’s functional groups and can lead to a variety of products with different properties (Boyle & Jones, 1973).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, can be determined experimentally. These properties are essential for understanding the compound's behavior in different environments and for its application in research (Maclaury et al., 1980).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation pathways, are crucial for the compound's storage, handling, and application in various research fields. Studies on related compounds provide insights into potential reactivities and chemical behaviors (Lum et al., 2016).

Scientific Research Applications

Methoxypyrazines in Grapes and Wine

A significant area of related research involves the study of methoxypyrazines (MPs), particularly their biosynthesis, accumulation, transport, and metabolism in grapes. These compounds are known for imparting herbaceous, green, and vegetal sensory attributes to certain wine varieties. The research suggests that high levels of MPs in wine mainly derive from the corresponding grapes. Although the metabolic pathways for MPs biosynthesis in grapes have been proposed, the metabolic intermediates and key enzymes involved remain largely unidentified. This gap in knowledge limits the comprehensive understanding of MPs metabolism and its impact on wine flavor (Lei et al., 2018).

Environmental Estrogens and Methoxychlor

Another area of related research focuses on methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity. The metabolism of methoxychlor to its active estrogenic form, HPTE, and its effects on fertility, pregnancy, and development have been extensively studied. This research contributes to understanding the environmental impact of methoxylated compounds and their potential hazards to human health and the ecosystem (Cummings, 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

2-methoxy-1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2ClH/c1-10-7(3-4-9-10)6(8)5-11-2;;/h3-4,6H,5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKFIYWAXNXGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(COC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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